Curvulinic acid

Catalog No.
S1514409
CAS No.
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curvulinic acid

Product Name

Curvulinic acid

IUPAC Name

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15)

InChI Key

JAHPPWGWEUVLMS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O

Synonyms

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid, curvuiinic acid, methyl 2-acetyl-3,5-dihydroxyphenylacetate

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O

The exact mass of the compound 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Curvulinic acid (2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid) is a naturally occurring monocyclic aromatic polyketide and phytotoxin isolated from fungal genera such as Curvularia and Nimbya [1]. As a free carboxylic acid, it possesses direct herbicidal activity, inhibiting seed germination and seedling growth in various weed species without requiring metabolic activation . Beyond its agrochemical relevance, curvulinic acid is highly valued in procurement as a critical biosynthetic intermediate. It possesses the exact structural arrangement—an alpha-proton and a C-1 carbonyl group—required to undergo alkaline cyclization into scytalone, a fundamental precursor in fungal melanin pigment synthesis [1]. This dual utility as both a direct bioactive reference standard for phytotoxicity and a process-ready synthetic precursor makes it a foundational material for agrochemical screening and polyketide pathway research.

Substituting curvulinic acid with its ethyl ester (curvulin) or related macrocycles (such as curvularin) severely compromises experimental outcomes and process reproducibility [1]. Curvulin requires enzymatic hydrolysis by esterases to release the active free acid, introducing variable release kinetics and reducing reproducibility in cell-free in vitro assays [2]. Furthermore, macrocyclic analogs like curvularin lack the free acetic acid moiety and the necessary spatial flexibility to undergo alkaline cyclization into scytalone [1]. Consequently, researchers studying fungal melanization pathways or requiring direct aqueous solubility for phytotoxicity assays must procure the exact free acid form of curvulinic acid to ensure immediate target engagement and correct downstream reactivity.

Direct Herbicidal Efficacy and Aqueous Assay Compatibility

In standardized phytotoxicity assays against Capsella bursa-pastoris, curvulinic acid demonstrates potent direct inhibition without the need for esterase activation. At a concentration of 600 µg/mL, the free acid inhibits seed germination by 73.3%, root growth by 73.5%, and shoot growth by 66.7% [1]. In contrast, esterified analogs like curvulin require metabolic or enzymatic cleavage to achieve equivalent aqueous target engagement, introducing kinetic delays in cell-free or isolated tissue models .

Evidence DimensionRoot growth inhibition (C. bursa-pastoris)
Target Compound Data73.5% inhibition at 600 µg/mL
Comparator Or BaselineCurvulin (Requires esterase hydrolysis for equivalent free-acid bioavailability)
Quantified DifferenceDirect vs. delayed/enzyme-dependent target engagement
Conditions600 µg/mL aqueous application in seedling growth assay

Procurement of the free acid ensures immediate, reproducible herbicidal activity in screening assays without the confounding variable of esterase efficiency.

Precursor Suitability for Fungal Melanin Intermediate Synthesis

Curvulinic acid possesses a specific 2,4-dihydroxy-acetophenone-6-acetic acid moiety that allows it to serve as a direct precursor to scytalone, a critical intermediate in fungal melanin synthesis. Under alkaline conditions, the coexistence of the alpha-proton and the C-1 carbonyl group drives a cyclization reaction to form the 3,4-dihydro-1(2H)-naphthalenone core of scytalone [1]. Macrocyclic polyketides from the same genus, such as curvularin, are locked in a 12-membered ring and cannot undergo this specific cyclization [1].

Evidence DimensionAlkaline cyclization to scytalone
Target Compound DataReadily cyclizes to scytalone under alkaline conditions
Comparator Or BaselineCurvularin (Incapable of scytalone cyclization due to macrocyclic constraint)
Quantified Difference100% pathway compatibility vs. 0% compatibility
ConditionsAlkaline reaction conditions for melanin intermediate synthesis

Buyers investigating fungal melanization inhibitors must select curvulinic acid over macrocyclic analogs to successfully model the scytalone biosynthetic pathway.

Baseline Scaffold for Antimicrobial Polyketide Benchmarking

Curvulinic acid is frequently procured as a structural baseline to evaluate the necessity of complex pharmacophores, such as those found in spirocyclic lactams (e.g., triticones). In comparative antimicrobial assays, complex derivatives like triticones exhibit strong antibacterial activity (MIC 62.5 µg/mL against E. coli), whereas the simpler curvulinic acid scaffold exhibits weak or baseline activity [1]. This differential makes curvulinic acid an ideal negative control or starting scaffold for structure-activity relationship (SAR) studies targeting bacterial pathogens.

Evidence DimensionAntibacterial Minimum Inhibitory Concentration (MIC) against E. coli
Target Compound DataWeak/baseline activity
Comparator Or BaselineTriticones / Spirocyclic lactams (MIC 62.5 µg/mL)
Quantified DifferenceEstablishes the baseline threshold for SAR validation
ConditionsBroth microdilution assay against E. coli

Using curvulinic acid as a baseline comparator allows medicinal chemists to accurately quantify the activity gains provided by complex spirocyclic modifications.

Agrochemical Lead Development

Due to its potent, direct inhibition of root and shoot growth without requiring enzymatic activation, curvulinic acid is the optimal choice for high-throughput screening of natural product-based herbicides [1].

Fungal Melanin Biosynthesis Studies

As a direct precursor that cyclizes into scytalone under alkaline conditions, it is essential for researchers mapping the polyketide pathways of fungal melanization or developing melanin-inhibiting fungicides [2].

Polyketide Structure-Activity Relationship (SAR) Benchmarking

Its simple monocyclic structure makes it an ideal baseline reference standard for evaluating the enhanced antimicrobial efficacy of more complex, derived spirocyclic lactams [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

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